Iridin

概要

説明

イリジンは、フラボノイドの一種であるイソフラボンです。イリジンは、キバナアヤメ(Iris kemaonensis)にも含まれています . イリジンは、抗酸化作用、抗腫瘍作用、抗増殖作用など、幅広い生物活性で知られています .

準備方法

合成経路と反応条件: イリジンは、アヤメ属などの天然資源からの抽出など、さまざまな方法で合成することができます。 抽出プロセスには、メタノールや水などの溶媒を特定の比率(例:30:70、v/v)で用い、高速液体クロマトグラフィーなどの技術を用いて同定および定量を行う方法が含まれます .

工業生産方法: イリジンの工業生産には、アヤメ属の栽培、それに続く先端的なクロマトグラフィー技術を用いたイリジンの抽出と精製が含まれます。 イリジンの濃度は、種と栽培される生態地理学的地域によって大きく異なる場合があります .

化学反応の分析

反応の種類: イリジンは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: イリジンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、制御された条件下で酸化することができます。

還元: イリジンの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

置換: イリジンを含む置換反応は、臭素や塩素などのハロゲン化剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物には、酸化されたイリジンの誘導体や還元されたイリジンの誘導体があり、これらは異なる生物活性や特性を持つ可能性があります .

4. 科学研究への応用

化学: イリジンは、クロマトグラフィー研究における参照化合物として、また他のフラボノイド誘導体の合成に使用されます。

生物学: イリジンは、抗酸化作用や抗炎症作用など、顕著な生物活性を示しています.

医学: イリジンは、特に胃癌細胞における抗癌作用の可能性について研究されており、PI3K/AKTシグナル伝達経路を介して細胞周期停止とアポトーシス細胞死を誘導します.

科学的研究の応用

Antitumor Potential

Recent studies have highlighted iridin's significant antitumor effects, particularly in gastric cancer. A study conducted on AGS gastric cancer cells revealed that this compound treatment resulted in:

- G2/M Phase Cell Cycle Arrest : this compound decreased cell growth by promoting cell cycle arrest through the downregulation of Cdc25C, CDK1, and Cyclin B1 proteins.

- Induction of Apoptosis : The treatment led to increased expression of extrinsic apoptotic pathway proteins such as Fas and cleaved Caspase-8, while showing no significant changes in intrinsic pathway markers like Bax and Bcl-xL.

- Inhibition of PI3K/AKT Pathway : this compound was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

This suggests that this compound could serve as a promising candidate for drug development in gastric cancer treatment.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses through various mechanisms:

- Reduction of Inflammatory Mediators : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in activated macrophages.

- Protective Effects in Animal Models : In vivo studies demonstrated that this compound administration reduced symptoms associated with inflammation-induced conditions, such as psoriasis-like lesions in mice .

These findings position this compound as a potential therapeutic agent for managing inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of this compound have garnered attention in recent years. Its ability to protect neuronal cells from oxidative stress and apoptosis is noteworthy:

- Antioxidant Activity : this compound exhibits potent antioxidant properties, which help mitigate oxidative damage to neuronal cells.

- Potential in Neurodegenerative Diseases : Given its protective effects against cell death and inflammation, this compound could be explored further for its applications in treating neurodegenerative disorders like Alzheimer's disease .

Summary Table of this compound Applications

作用機序

イリジンは、さまざまな分子標的や経路を通じてその効果を発揮します。胃癌細胞では、イリジンはCdc25C、CDK1、サイクリンB1などのタンパク質の発現を弱めることで、G2/M期細胞周期停止を促進します。また、Fas、FasL、切断型カスパーゼ-8などの外因性アポトーシス経路タンパク質の発現を増加させることで、アポトーシス細胞死を誘発します。 さらに、イリジンは、p-PI3Kやp-AKTなどのタンパク質をダウンレギュレートすることで、PI3K/AKTシグナル伝達経路を阻害します .

類似化合物との比較

イリジンは、その特異的な生物活性と分子標的のために、イソフラボノイドの中でユニークです。類似の化合物には、以下のものがあります。

イリルオン: 抗酸化作用を持つ別のイソフラボノイド。

イリソリドン: 抗炎症作用で知られています。

イリゲニン: イリジンと構造的に類似しており、同様の生物活性を示します.

イリジンは、強力な抗癌作用と特定のシグナル伝達経路を調節する能力により、さらなる研究と潜在的な治療用途のための貴重な化合物として注目されています .

生物活性

Iridin, a natural isoflavonoid predominantly found in Belamcanda chinensis , exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an in-depth review of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

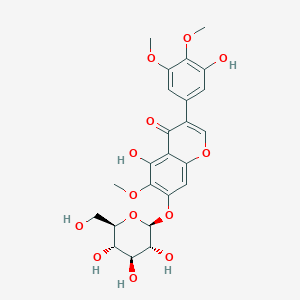

Chemical Structure and Properties

This compound is classified as a flavonoid and is known for its structural similarity to other bioactive compounds. Its chemical formula is , and it has been shown to possess significant antioxidant properties due to its ability to scavenge free radicals.

1. Anti-Inflammatory Effects

Recent studies have highlighted this compound's ability to mitigate inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW264.7 cells, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1 at concentrations ranging from 12.5 to 50 μM. It also reduced reactive oxygen species (ROS) production and shifted macrophage polarization from the inflammatory M1 phenotype to the anti-inflammatory M2 phenotype .

2. Anticancer Activity

This compound has shown promising results in various cancer models. In gastric cancer cell lines (AGS cells), this compound induced G2/M phase cell cycle arrest by downregulating key proteins such as Cdc25C, CDK1, and Cyclin B1. Furthermore, it triggered extrinsic apoptotic pathways through increased expression of Fas and Caspase-8 while inhibiting the PI3K/AKT signaling pathway .

In Vitro Studies

Several in vitro studies have documented the effects of this compound on different cancer cell lines:

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| AGS (Gastric Cancer) | Induces G2/M phase arrest; promotes apoptosis | Modulation of Cyclin B1, Cdc25C; PI3K/AKT inhibition |

| RAW264.7 (Macrophages) | Reduces TNF-α, IL-1β; decreases ROS production | Inhibition of aerobic glycolysis |

In Vivo Studies

In vivo experiments have further supported the anti-inflammatory properties of this compound:

- Acute Lung Injury Model : Oral administration of this compound at doses ranging from 20 to 80 mg/kg significantly reduced LPS-induced lung injury and inflammatory cytokine production in mice .

Case Studies

A notable case study involved the administration of this compound in a model of acute lung injury resulting from LPS exposure. The study found that treatment with this compound not only reduced inflammation but also improved overall lung function by modulating the immune response .

特性

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCUTNLHUQZLR-OZJWLQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197689 | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-74-7 | |

| Record name | Iridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。